molecular formula C13H14F3NO4 B2476611 Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate CAS No. 866153-60-8

Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate

Cat. No.: B2476611
CAS No.: 866153-60-8
M. Wt: 305.253
InChI Key: WQPBIGGNRURDIF-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate is a chemical compound known for its unique structure and properties. It is a derivative of ethyl glycinate and is used in various scientific and industrial applications. The compound features a trifluoroethoxy group, which imparts distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate typically involves the reaction of ethyl glycinate with 4-(2,2,2-trifluoroethoxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The reactants are added in a controlled manner, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate can be compared with other similar compounds, such as:

    Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}butanoate: Similar structure but with a butanoate group.

    Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}pentanoate: Similar structure but with a pentanoate group.

These compounds share the trifluoroethoxybenzoyl moiety but differ in their ester groups, which can influence their chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[4-(2,2,2-trifluoroethoxy)benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-2-20-11(18)7-17-12(19)9-3-5-10(6-4-9)21-8-13(14,15)16/h3-6H,2,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPBIGGNRURDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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